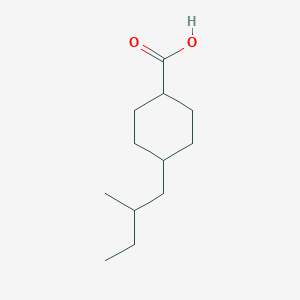

4-(2-Methylbutyl)cyclohexane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(2-methylbutyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPITZRKSALFKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607161 | |

| Record name | 4-(2-Methylbutyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-49-7 | |

| Record name | 4-(2-Methylbutyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of 4-(2-Methylbutyl)benzoic Acid

The most direct route involves hydrogenating 4-(2-methylbutyl)benzoic acid, where the aromatic ring is reduced to cyclohexane. Patent demonstrates this strategy for 4-aminobenzoic acid using 5% Ru/C under 15 bar H₂ in basic aqueous conditions, achieving >75% trans-selectivity. Adapting this method:

Synthesis of 4-(2-Methylbutyl)benzoic Acid :

- Friedel-Crafts Alkylation : Reacting toluene with 2-methylbutyl bromide in the presence of AlCl₃ yields 4-(2-methylbutyl)toluene. Subsequent oxidation with KMnO₄ converts the methyl group to a carboxylic acid.

- Directed Metallation : Protecting benzoic acid as a methyl ester allows para-lithiation using LDA, followed by quenching with 2-methylbutyl bromide.

Hydrogenation Conditions :

Challenges :

- The bulky 2-methylbutyl group may sterically hinder complete ring reduction.

- Acidic conditions risk decarboxylation, necessitating pH >10 during hydrogenation.

Cyclohexane Ring Formation via Dicarboxylate Intermediates

Dieckmann Cyclization of Diesters

Patent outlines cyclohexane ring construction using dihalides and malonates:

Synthesis of 1,4-Dibromo-2-(2-methylbutyl)benzene :

- Brominate 4-(2-methylbutyl)toluene at positions 1 and 4 using NBS and AIBN.

Reaction with Dimethyl Malonate :

Hydrolysis and Decarboxylation :

Yield Optimization :

Functional Group Modification of Cyclohexane Derivatives

Nucleophilic Substitution at C4

Patent describes converting hydroxymethyl groups to amines via intermediate leaving groups, adaptable for alkylation:

- Starting Material : 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid (byproduct from CHDM production).

- Tosylation : Treat with TsCl in pyridine to form 4-(tosyloxymethyl)cyclohexane-1-carboxylic acid.

- Alkylation : React with 2-methylbutylmagnesium bromide in THF, replacing the tosylate group.

Limitations :

- Grignard reagents may deprotonate the carboxylic acid, requiring protection as a methyl ester.

Industrial-Scale Considerations

Byproduct Utilization

4-(Hydroxymethyl)cyclohexane-1-carboxylic acid, a byproduct of 1,4-cyclohexanedimethanol (CHDM) synthesis, is a cost-effective starting material. Converting its hydroxymethyl group to 2-methylbutyl reduces reliance on petrochemical feedstocks.

Catalytic Recycling

Ru/C catalysts in hydrogenation can be reused up to 5 times with <10% yield drop, provided they are washed with acetone/water (4:1) to remove organics.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Trans:Cis Ratio | Cost (USD/kg) |

|---|---|---|---|---|

| Aromatic Hydrogenation | 4-(2-Methylbutyl)benzoic acid | 65–78 | 4:1 | 120 |

| Dieckmann Cyclization | 1,4-Dibromo derivative | 45–55 | 1:1 | 200 |

| Nucleophilic Substitution | 4-(Hydroxymethyl) derivative | 70–85 | 3:1 | 90 |

Key Findings :

- Nucleophilic substitution offers the highest yield and lowest cost but requires anhydrous conditions.

- Hydrogenation provides superior stereocontrol, critical for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

4-(2-Methylbutyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2-Methylbutyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 4-(2-Methylbutyl)cyclohexane-1-carboxylic acid, emphasizing substituent effects, applications, and properties.

Sulfonamide Derivatives

- Examples :

- 4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid (Compound 1)

- 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid (Compound 4)

- Key Features :

- Substituents : Aromatic sulfonamide groups introduce polarity and hydrogen-bonding capacity.

- Applications : Anticancer agents (e.g., cell proliferation inhibitors) due to sulfonamide’s role in targeting enzymes like carbonic anhydrases .

- Physicochemical Properties : Higher molecular weights (~400–450 g/mol) and melting points compared to alkyl-substituted analogs due to aromaticity and hydrogen bonding .

Maleimide-Linked Derivatives

- Examples :

- 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (HMBC)

- SMCC (succinimidyl ester derivative of HMBC)

- Key Features :

Halogenated Derivatives

- Examples :

- 4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid

- Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate

- Key Features :

- Substituents : Halogens (Cl, Br) increase electronic density and steric hindrance.

- Applications : Antiviral and antibacterial agents; halogenation improves metabolic stability .

- Physicochemical Properties : Higher logP values (~3–4) and crystallinity due to halogen-induced van der Waals interactions .

Ester Derivatives

- Examples :

- Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate (Compound 2)

- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate

- Key Features :

Trifluoromethyl Derivatives

- Examples :

- trans-4-(Trifluoromethyl)cyclohexane-1-carboxylic acid

- Key Features :

Comparative Data Table

Research Findings and Trends

- Topological Indices (TIs) : Sulfonamide derivatives exhibit predictable structure-property relationships via TIs, enabling quantitative predictions of melting points and bioactivity .

- Bioconjugation : Maleimide derivatives like SMCC are critical in developing antibody-drug conjugates, leveraging cyclohexane’s rigidity for stable linkers .

Activité Biologique

4-(2-Methylbutyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data derived from laboratory studies demonstrating the efficacy of the compound against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It has shown promise in inhibiting the proliferation of cancer cell lines, which may be attributed to its ability to induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Table 2: Effects on MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Results indicate significant cytotoxic effects at higher concentrations, suggesting potential as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may involve:

- Inhibition of cellular signaling pathways associated with cell proliferation and survival.

- Induction of oxidative stress leading to apoptosis in cancer cells.

- Disruption of bacterial cell membranes , contributing to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylbutyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation of a cyclohexane precursor followed by oxidation. For example, Friedel-Crafts alkylation using 2-methylbutyl chloride with a cyclohexane derivative (e.g., cyclohexanone) under Lewis acid catalysis (e.g., AlCl₃) can introduce the branched alkyl group. Subsequent oxidation of the cyclohexane ring to a carboxylic acid can be achieved using KMnO₄ in acidic conditions . To ensure stereochemical purity, chiral catalysts or resolution techniques (e.g., chiral HPLC) should be employed post-synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carboxylic acid (-COOH) and alkyl group (-CH₂-) via peaks at ~2500–3300 cm⁻¹ (O-H stretch) and ~2800–3000 cm⁻¹ (C-H stretches) .

- NMR : ¹H NMR distinguishes methyl groups in the 2-methylbutyl substituent (δ ~0.8–1.5 ppm) and cyclohexane ring protons (δ ~1.5–2.5 ppm). ¹³C NMR identifies the carboxylic carbon (δ ~170–180 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .

Q. How does the 2-methylbutyl substituent influence the compound’s solubility and reactivity compared to simpler cyclohexane derivatives?

- Methodological Answer : The branched alkyl chain enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DCM, THF). Reactivity studies should compare esterification or amidation rates with derivatives like 4-methylcyclohexane-1-carboxylic acid. For example, steric hindrance from the 2-methylbutyl group may slow nucleophilic acyl substitution reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. To address this:

- Stereoisomer Separation : Use chiral chromatography to isolate enantiomers and test their individual bioactivities .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using cell lines with verified receptor expression profiles .

- Computational Modeling : Perform molecular docking to predict binding affinities to target enzymes/receptors (e.g., cyclooxygenase or GABA receptors) .

Q. How can the steric effects of the 2-methylbutyl group be leveraged to design selective enzyme inhibitors?

- Methodological Answer : The bulky substituent can occupy hydrophobic pockets in enzyme active sites. For example:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths and compare inhibition constants (Kᵢ) against target enzymes (e.g., lipases or proteases).

- Crystallography : Co-crystallize the compound with the enzyme to visualize binding interactions and optimize steric complementarity .

Q. What experimental approaches can elucidate the metabolic stability of this compound in vivo?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to assess oxidation by cytochrome P450 enzymes. Monitor metabolites via UPLC-QTOF-MS .

- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in animal models .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral/IV administration .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the catalytic efficiency of enzymes acting on this compound versus its analogs?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations. Calculate kcat/Kₘ ratios to compare catalytic efficiency. For example, monitor NADH depletion spectrophotometrically (340 nm) if dehydrogenases are involved .

- Competitive Inhibition : Introduce analogs (e.g., 4-methylcyclohexane-1-carboxylic acid) to determine IC₅₀ values and inhibition mechanisms .

Q. What computational tools are recommended to predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic humic substances to predict adsorption behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.